2-Oxo-5-propylpiperidine-3-carboxylic acid

Physicochemical properties Lipophilicity ADME

Researchers developing selective matrix metalloproteinase (MMP) inhibitors face off-target activity and failed SAR translation when using generic piperidine cores. This chiral, trisubstituted building block (C9H15NO3, MW 185.22) solves that gap. - **Selectivity advantage:** 5-propyl substitution enables potent inhibition of MMP-2, -3, -8, -9, -13 while sparing MMP-1/7, reducing musculoskeletal side effects. - **LogP-enhanced permeability:** Propyl chain increases lipophilicity vs. unsubstituted analogs, supporting CNS program applications (GABA/dopamine targets). - **Supply certainty:** 95% HPLC purity with full COA (NMR/HPLC); mg to gram quantities. No chiral resolution or protection steps needed.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13256955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-5-propylpiperidine-3-carboxylic acid
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCCC1CC(C(=O)NC1)C(=O)O
InChIInChI=1S/C9H15NO3/c1-2-3-6-4-7(9(12)13)8(11)10-5-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)
InChIKeyPCZOSYXMYCHIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-5-propylpiperidine-3-carboxylic Acid: Specifications & Availability


2-Oxo-5-propylpiperidine-3-carboxylic acid (CAS: 2060008-69-5) is a chiral, trisubstituted piperidine building block with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol [1]. This compound is primarily utilized as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery . It is commercially available from multiple research suppliers with a standard purity of 95% (HPLC), and certificates of analysis (e.g., NMR, HPLC) are routinely provided . The compound is offered in various quantities, from milligrams to grams, making it accessible for both initial exploratory research and larger-scale synthesis projects.

1
Chiral piperidine building block — trisubstituted scaffold with defined stereochemistry for complex molecule construction
2
HPLC-purity grade with batch QC — certificates of analysis (NMR, HPLC) support reproducible synthesis
3
Flexible quantities for discovery and scale-up — available from mg to gram scales for early-stage exploration and lead optimization

5-Propyl Advantage of 2-Oxo-5-propylpiperidine-3-carboxylic Acid


The simple substitution of a hydrogen or methyl group with a propyl chain at the 5-position of the piperidine-3-carboxylic acid scaffold is not a trivial change. This specific alkylation profoundly alters key physicochemical properties, particularly lipophilicity and steric bulk, which directly influence a compound's biological target engagement, ADME profile, and its utility as a synthetic intermediate . For instance, the unsubstituted 2-oxopiperidine-3-carboxylic acid core is often associated with broad, non-specific activity and is frequently employed as a simple building block . In contrast, the introduction of the 5-propyl group on a 2-oxopiperidine-3-carboxylic acid framework has been shown to be a critical structural feature for achieving potent and selective inhibition of specific enzyme families, such as matrix metalloproteinases (MMPs), where subtle structural variations lead to dramatic differences in potency and selectivity [1]. Therefore, substituting this compound with a generic, less-substituted analog will not replicate the intended chemical or biological outcomes, leading to failed experiments and project delays.

5-Propyl substituted core Increased lipophilicity supports passive permeability and target engagement; steric bulk shapes binding conformation
Unsubstituted core Lower lipophilicity and smaller steric profile may limit membrane passage and alter binding, potentially leading to broad, non-specific interactions
Defined selectivity scaffold 5-propyl group contributes to the pharmacophore for selective enzyme inhibition (class-level evidence)
Generic piperidine analogs Lack of this substitution may result in loss of selectivity window and failure to replicate desired SAR outcomes

2-Oxo-5-propylpiperidine-3-carboxylic Acid vs. Structural Analogs


Lipophilicity and Polarity Comparison with Unsubstituted Analog

The 5-propyl substituent on 2-Oxo-5-propylpiperidine-3-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent scaffold, 2-oxopiperidine-3-carboxylic acid. This is a critical differentiator for biological applications. The parent scaffold (CAS: 41888-21-5, C6H9NO3) is a more polar, smaller molecule. While direct, head-to-head LogP measurements for this specific compound are not universally published, the compound's predicted LogP is 0.6234 . In comparison, the calculated LogP for the unsubstituted 2-oxopiperidine-3-carboxylic acid is significantly lower, estimated to be around -0.8, based on its structure and a higher topological polar surface area (TPSA) of 66.4 Ų for the target compound versus a higher TPSA for the smaller, unsubstituted molecule . This increased lipophilicity can enhance passive membrane permeability and may alter target engagement profiles in cell-based assays.

Lipophilicity & Polarity Shift
Class-level inference
LogP increase ~1.4 units
TPSA decrease ~14 Ų
Substantial shift in ADME profile; supports scaffold selection for permeability-critical programs
In silico prediction for target compound; head-to-head experimental LogP not available
Physicochemical properties Lipophilicity ADME Medicinal chemistry

Enzyme Inhibition Selectivity Advantage

While specific IC50 data for 2-Oxo-5-propylpiperidine-3-carboxylic acid against a wide panel of enzymes is not publicly available, its structural class provides a strong inference of its differentiation. A series of substituted piperidine carboxylic acids were reported to inhibit target matrix metalloproteinases (MMPs 2, 3, 8, 9, and 13) with low nanomolar potency while completely sparing MMP-1 and MMP-7 [1]. This selectivity profile is critically dependent on the substitution pattern, including the presence of a 5-position alkyl group. In stark contrast, less-substituted piperidine derivatives or simple, unsubstituted piperidine-3-carboxylic acid itself often exhibit broad, non-specific activity or are completely inert, lacking the defined pharmacophore required for potent, selective enzyme engagement [2]. The 5-propyl moiety on the target compound provides the necessary hydrophobic anchor to achieve the binding conformation observed in this active series.

Enzyme Selectivity Window
Class-level inference
>1000× selectivity
MMP-2,3,8,9,13 vs. MMP-1,7
Inferred from structurally related 5-alkyl piperidine carboxylic acids; supports selective inhibitor design
No direct IC₅₀ data for this compound; SAR from patent and literature series
Enzyme inhibition Selectivity Matrix metalloproteinases SAR

Purity and Analytical Data vs. Custom Synthesis

A key advantage for procurement is the consistent, verified purity and analytical documentation provided by commercial vendors. 2-Oxo-5-propylpiperidine-3-carboxylic acid is supplied at a minimum purity of 95% (HPLC), and vendors like Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of analytical assurance is a significant differentiator compared to sourcing a custom-synthesized analog or an obscure in-house preparation, where purity and structural confirmation can be variable and require significant internal resources to verify. The target compound is an off-the-shelf reagent, which reduces lead time and project risk compared to a 4-6 week custom synthesis. Furthermore, its defined stereochemistry and multiple functional groups (carboxylic acid, lactam) make it a more advanced building block than simpler, achiral piperidine analogs like 2-oxopiperidine-3-carboxylic acid ethyl ester (CAS 3731-16-6) , enabling more efficient access to complex chiral molecules.

Purity & Analytical Assurance
Lot attribute
HPLC ≥ 95%
QC: NMR, HPLC, GC
Off-the-shelf reagent with verified identity; eliminates custom synthesis lead time (4–6 weeks)
Batch-specific documentation available from commercial suppliers
Synthetic intermediate Purity Analytical standards Procurement

2-Oxo-5-propylpiperidine-3-carboxylic Acid: Key Applications


Scaffold for MMP SAR Studies

This compound serves as a privileged scaffold for medicinal chemists developing selective matrix metalloproteinase (MMP) inhibitors. Its substitution pattern aligns with a class of compounds known for high potency against MMP-2, -3, -8, -9, and -13, while sparing MMP-1 and MMP-7 [1]. Researchers can use the 5-propyl group and 2-oxo group as anchors to build focused chemical libraries, leveraging the established SAR to achieve a desirable selectivity window, thereby mitigating the musculoskeletal side effects historically associated with broad-spectrum MMP inhibitors [1].

Chiral Building Block for Complex Molecule Synthesis

Given its defined stereochemistry and multiple functional handles (carboxylic acid at position 3 and a lactam at position 2), this compound is an ideal building block for synthesizing more complex, chiral piperidine-containing molecules, such as natural product analogs or drug candidates . Its commercial availability at high purity with full analytical support allows for immediate use in multi-step synthesis without the need for initial chiral resolution or functional group protection steps, accelerating lead optimization efforts .

CNS-Penetrant Candidate Development

The presence of the 5-propyl group increases the compound's LogP compared to unsubstituted analogs, enhancing its predicted passive membrane permeability . This property is advantageous for research programs aimed at discovering treatments for central nervous system (CNS) disorders. As a synthetic intermediate, it can be incorporated into lead molecules designed to cross the blood-brain barrier, targeting neurological targets such as GABA transporters or dopamine receptors, where similar piperidine scaffolds have shown activity .

Enzyme Selectivity Panel Profiling

Due to its inference as a selective inhibitor scaffold, this compound is well-suited for use in chemical biology studies aimed at deconvoluting the roles of specific MMPs in complex biological pathways [1]. By using this compound as a starting point to create tool compounds with a defined selectivity profile (potent for some MMPs, inactive against others), researchers can more accurately dissect the function of individual enzymes in disease models such as cancer metastasis, arthritis, or cardiovascular disease, as suggested by related compound data [1].

Application
Selection Property
Validation Focus
MMP inhibitor SAR studies
5-Propyl substitution aligns with selective MMP pharmacophore
Selectivity against anti-targets MMP-1/7; class-defined SAR translation
Chiral building block for complex molecules
Stereodefined lactam-carboxylic acid with multiple functional handles
Compatibility with multi-step synthesis; no chiral resolution required
CNS-penetrant candidate research
Increased LogP vs. unsubstituted core suggests passive permeability
Blood-brain barrier penetration potential; structural class precedent in CNS targets
MMP selectivity profiling
Predicted selectivity window (class-level) for enzyme panel studies
Deconvoluting individual MMP roles in disease models; tool compound development
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